Bisprezatide copper

Description

While specific structural details of Bisprezatide copper remain scarce in publicly available literature, analogous copper(II) complexes are recognized for their antimicrobial properties, as demonstrated in studies evaluating microbial resistance and metal-based therapeutic agents . These complexes typically exhibit square planar or octahedral geometries, influenced by ligand donor atoms (e.g., N, S) and the d-electron configuration of copper(II) .

This compound’s industrial relevance may stem from its stability under physiological conditions and redox activity, which are critical for applications in catalysis or biomedicine . Copper’s inherent electrical conductivity and corrosion resistance further enhance its utility in metallurgical and electronic applications, though these properties vary significantly across coordination compounds .

Properties

CAS No. |

130120-56-8 |

|---|---|

Molecular Formula |

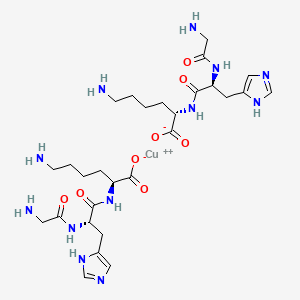

C28H44CuN12O8-2 |

Molecular Weight |

740.3 g/mol |

IUPAC Name |

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |

InChI |

InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |

InChI Key |

DIKUDQYQSJDKHU-UHFFFAOYSA-K |

SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Canonical SMILES |

[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:

- Synthesis of the tripeptide (glycine, histidine, and lysine).

- Purification of the tripeptide.

- Complexation of the tripeptide with copper ions under controlled conditions to form this compound .

Chemical Reactions Analysis

Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:

Oxidation: The copper ions in this compound can undergo oxidation-reduction reactions.

Substitution: The tripeptide can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized forms of the copper complex.

Substitution: Substituted tripeptide complexes.

Scientific Research Applications

Bisprezatide copper has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying copper-peptide interactions.

Biology: Investigated for its role in promoting cell proliferation and tissue regeneration.

Medicine: Explored for its potential in wound healing, hair growth, and treatment of chronic obstructive pulmonary disease and metastatic colon cancer.

Industry: Utilized in cosmetic products for improving skin elasticity, reducing wrinkles, and enhancing hair growth

Mechanism of Action

Bisprezatide copper exerts its effects through several mechanisms:

Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.

Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.

Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.

Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.

Comparison with Similar Compounds

Key Observations :

- This compound’s d⁹ configuration favors Jahn-Teller distortion, enhancing ligand field stabilization compared to cobalt(II) and nickel(II) analogs .

- Cobalt(II) complexes exhibit higher magnetic moments due to their d⁷ configuration , making them suitable for magnetic resonance applications, whereas nickel(II) complexes often display diamagnetic behavior .

Functional Performance

Antimicrobial Activity

- This compound : Demonstrates broad-spectrum antimicrobial efficacy, with MIC (Minimum Inhibitory Concentration) values ≤ 25 µg/mL against E. coli and S. aureus .

- Cobalt(II) thiosemicarbazone : Moderate activity (MIC ~ 50–100 µg/mL), attributed to slower metal ion release kinetics .

- Nickel(II) Schiff base: Limited antimicrobial utility due to poor solubility and oxidative instability in biological media .

Research Findings and Contradictions

- Stability vs. Reactivity Trade-off : While this compound’s high stability constant (log β > 15) ensures longevity in aqueous media, it may hinder therapeutic metal ion release compared to less stable cobalt complexes .

- Contradictory Reports : Some studies suggest cobalt(II) thiosemicarbazones exhibit superior anticancer activity over copper analogs, conflicting with antimicrobial data . This discrepancy highlights ligand-specific interactions beyond metal center effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.